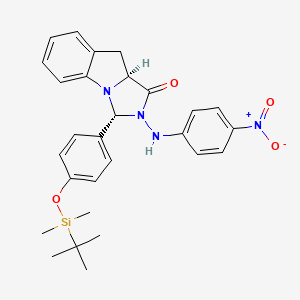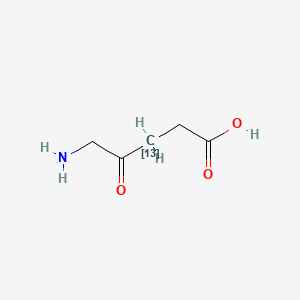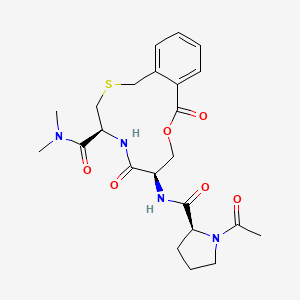
Tenofovir alafenamide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir alafenamide-d7 is a deuterated analog of tenofovir alafenamide, a prodrug of tenofovir. Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor used primarily for the treatment of chronic hepatitis B virus infection and HIV-1 infection. The deuterated version, this compound, is labeled with seven deuterium atoms, which can be used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir alafenamide-d7 involves multiple steps, starting from the preparation of deuterated intermediates. The key steps include:
Preparation of Deuterated Intermediates: The synthesis begins with the preparation of deuterated intermediates, such as deuterated adenine derivatives.
Formation of Tenofovir Alafenamide: The deuterated intermediates are then reacted with appropriate phosphonamidate reagents to form this compound. This step typically involves the use of protecting groups and specific reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure the safety and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tenofovir alafenamide-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacokinetic and pharmacodynamic properties, which are studied for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tenofovir alafenamide-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.
Drug Development: It is used in drug development to study the effects of deuteration on the pharmacological properties of the compound.
Biological Research: The compound is used in biological research to study its effects on viral replication and cellular processes.
Medical Research: It is used in medical research to develop new treatments for chronic hepatitis B and HIV-1 infections.
Industrial Applications: The compound is used in the pharmaceutical industry to develop new formulations and delivery methods for antiviral drugs.
Wirkmechanismus
Tenofovir alafenamide-d7 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus and HIV-1. The compound is converted into its active form, tenofovir diphosphate, within the cells. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, and incorporates into the viral DNA, causing chain termination and inhibiting viral replication. The deuterated version, this compound, follows the same mechanism of action but allows for more precise tracking in pharmacokinetic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir, used for the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination with tenofovir for HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used for HIV and hepatitis B treatment.
Uniqueness of Tenofovir Alafenamide-d7
This compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic studies. The deuterium atoms provide stability and enable researchers to trace the drug’s metabolism and distribution more accurately compared to non-deuterated versions. This makes it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C21H29N6O5P |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1/i1D3,2D3,14D |
InChI-Schlüssel |
LDEKQSIMHVQZJK-OEIOQOPWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


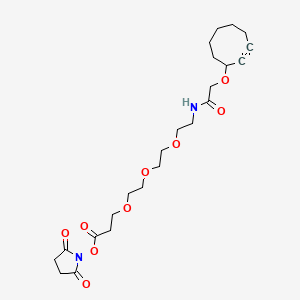
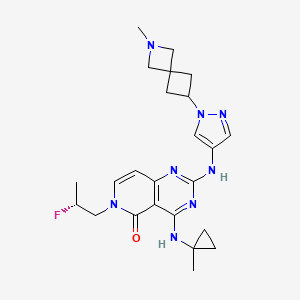

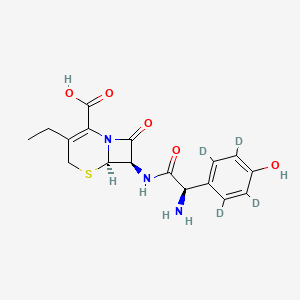
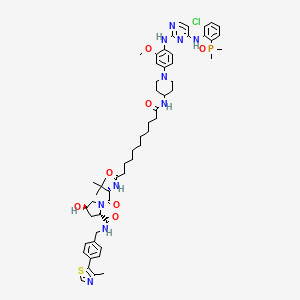

![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
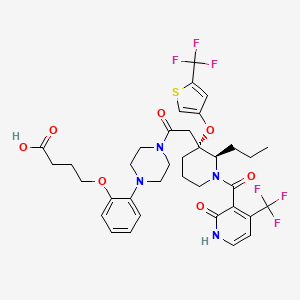
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)

